

# Application Note: Analytical Methods for the Quantification of Antimony Trioxide in Materials

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## Compound of Interest

Compound Name: Antimony(III) oxide

Cat. No.: B7798121

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Antimony trioxide ( $\text{Sb}_2\text{O}_3$ ) is a chemical compound widely used as a flame retardant in plastics, textiles, and other polymers. It is also utilized as a catalyst in the production of polyethylene terephthalate (PET) and as a fining agent in glass manufacturing. Due to the potential toxicity of antimony and its compounds, accurate quantification of antimony trioxide in various materials is crucial for quality control, regulatory compliance, environmental monitoring, and ensuring consumer safety. This document provides detailed protocols and a comparative overview of common analytical techniques for the determination of antimony, which is then expressed as antimony trioxide.

## Overview of Analytical Techniques

The quantification of antimony in material matrices typically involves a sample preparation step to bring the antimony into a measurable form, followed by instrumental analysis. The choice of technique depends on the material type, the expected concentration of antimony, and the required sensitivity and precision.

- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace and ultra-trace amounts of antimony. It is well-suited for a wide range of materials after acid digestion.<sup>[1][2]</sup> Speciation analysis, to distinguish between different antimony forms like Sb(III) and Sb(V), can be achieved by coupling ICP-MS with

separation techniques like High-Performance Liquid Chromatography (HPLC) or Frontal Chromatography (FC).[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): A robust and common technique for determining elemental concentrations. While generally less sensitive than ICP-MS, it is suitable for quantifying antimony in materials where concentrations are not at trace levels.[\[5\]](#)[\[6\]](#)
- Atomic Absorption Spectrometry (AAS): A well-established technique for elemental analysis. [\[7\]](#) For enhanced sensitivity and to overcome matrix interferences, it is often coupled with a hydride generation (HG) system (HG-AAS) or a graphite furnace (GF-AAS).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- X-ray Fluorescence (XRF) Spectrometry: A non-destructive technique ideal for the direct analysis of solid samples and powders with minimal sample preparation.[\[11\]](#) It is particularly useful for screening and quantifying higher concentrations of antimony in materials like ores, plastics, and ceramics.[\[12\]](#)[\[13\]](#) Sample preparation often involves creating fused beads or pressed pellets to eliminate particle size and mineralogical effects.[\[14\]](#)
- Electrochemical Methods: Techniques like Anodic Stripping Voltammetry (ASV) offer a portable and cost-effective alternative for on-site screening and quantification of antimony in aqueous samples.[\[15\]](#)

## Quantitative Data Summary

The performance of various analytical methods for antimony quantification is summarized below. These values are indicative and can vary based on the specific instrument, matrix, and experimental conditions.

Analytical Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Precision (%RSD)	Recovery (%)	Applicable Materials	Citations
ICP-MS	< 1 ng/kg - 0.016 µg/L	-	-	90 - 111%	Plastics, Water, Biological Samples	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[16]</a>
HG-AAS	0.2 ng/mL - 0.55 µg/L	-	1.0 - 8.1%	102 - 114%	Water, Environmental Samples	<a href="#">[8]</a> <a href="#">[17]</a>
GF-AAS	0.1043 ppb (for Cd)	0.33 ppb (for Cd)	8.70 - 9.96%	-	Food, Feed, Cosmetics	<a href="#">[9]</a> <a href="#">[18]</a> <a href="#">[19]</a>
ICP-AES	-	3.6 µg/Media (for Sb <sub>2</sub> O <sub>3</sub> )	-	-	Wipe Samples	<a href="#">[5]</a>
XRF	0.14% (for Sb)	-	< 5.0%	-	Ores, Minerals	<a href="#">[12]</a>
ASV	1.27 x 10 <sup>-8</sup> M	-	3.81 - 5.07%	-	Water, Pharmaceuticals	<a href="#">[15]</a>

Note: Data for GF-AAS is shown for other heavy metals as a reference for the technique's general performance characteristics.

## Experimental Protocols

### Protocol 1: Quantification of Antimony in Polymers by ICP-MS

This protocol describes the determination of total antimony content in plastic materials, such as PET or polymers containing flame retardants, using microwave-assisted acid digestion followed by ICP-MS analysis.

#### A. Materials and Reagents:

- Concentrated Nitric Acid ( $\text{HNO}_3$ ), trace metal grade
- Concentrated Hydrochloric Acid ( $\text{HCl}$ ), trace metal grade
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ), 30%
- Ultrapure water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- Antimony standard solution, 1000 mg/L
- Microwave digestion system with PTFE vessels
- ICP-MS instrument

#### B. Sample Preparation (Microwave Digestion):

- Weigh approximately 0.2 - 0.5 g of the polymer sample accurately into a clean microwave digestion vessel.[\[20\]](#)
- Carefully add 5 mL of concentrated  $\text{HNO}_3$  and 1 mL of concentrated  $\text{HCl}$  to the vessel.[\[20\]](#) If the organic matrix is complex, 1-2 mL of  $\text{H}_2\text{O}_2$  can be added cautiously to aid digestion.[\[20\]](#)
- Seal the vessels and place them in the microwave digestion system.
- Apply a temperature program to gently heat the samples and then ramp to  $200^\circ\text{C}$ , holding for at least 15-20 minutes to ensure complete digestion.[\[1\]](#)[\[20\]](#)
- After the program is complete, allow the vessels to cool to room temperature.
- Carefully open the vessels in a fume hood and transfer the digested solution to a 50 mL volumetric flask.

- Rinse the digestion vessel with small aliquots of ultrapure water and add the rinsings to the volumetric flask.
- Bring the flask to volume with ultrapure water and mix thoroughly. The sample is now ready for analysis.

#### C. Instrumental Analysis (ICP-MS):

- Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) by diluting the stock antimony standard solution with a matrix-matching acid solution (e.g., 2% HNO<sub>3</sub>).
- Set up the ICP-MS instrument according to the manufacturer's specifications. Monitor the <sup>121</sup>Sb isotope. An internal standard (e.g., Germanium, <sup>73</sup>Ge) can be used to correct for matrix effects and instrument drift.[\[1\]](#)
- Aspirate the blank, calibration standards, and prepared samples into the instrument.
- Construct a calibration curve by plotting the intensity of the <sup>121</sup>Sb signal against the concentration of the standards.
- Determine the concentration of antimony in the sample solutions from the calibration curve.

D. Calculation: Calculate the concentration of antimony (Sb) in the original solid sample using the following formula:

$$\text{Sb (mg/kg)} = (C \times V) / W$$

Where:

- C = Concentration of Sb in the measured solution (mg/L)
- V = Final volume of the digested solution (L)
- W = Weight of the initial sample (kg)

To express the result as antimony trioxide (Sb<sub>2</sub>O<sub>3</sub>), use the following conversion:

$\text{Sb}_2\text{O}_3 \text{ (mg/kg)} = \text{Sb (mg/kg)} \times (\text{Molecular Weight of } \text{Sb}_2\text{O}_3 / (2 \times \text{Atomic Weight of Sb}))$   
 $\text{Sb}_2\text{O}_3 \text{ (mg/kg)} = \text{Sb (mg/kg)} \times 1.197$

## Protocol 2: Quantification of Antimony in Ores by XRF

This protocol is for the analysis of antimony in ores or other geological materials using wavelength-dispersive XRF (WD-XRF) after preparing a fused glass bead to eliminate matrix effects.

### A. Materials and Reagents:

- Flux: Lithium tetraborate ( $\text{Li}_2\text{B}_4\text{O}_7$ ) or a mixture of  $\text{Li}_2\text{B}_4\text{O}_7$  and Lithium metaborate ( $\text{LiBO}_2$ ) (e.g., 66:34 ratio).[\[11\]](#)
- Release agent (e.g., LiBr or LiI solution)
- Oxidizing agent (e.g., Ammonium nitrate or Lithium nitrate) for sulfide ores.[\[12\]](#)[\[13\]](#)
- Automated fusion apparatus
- Platinum-gold (95:5) crucibles and molds
- WD-XRF spectrometer

### B. Sample Preparation (Fused Bead):

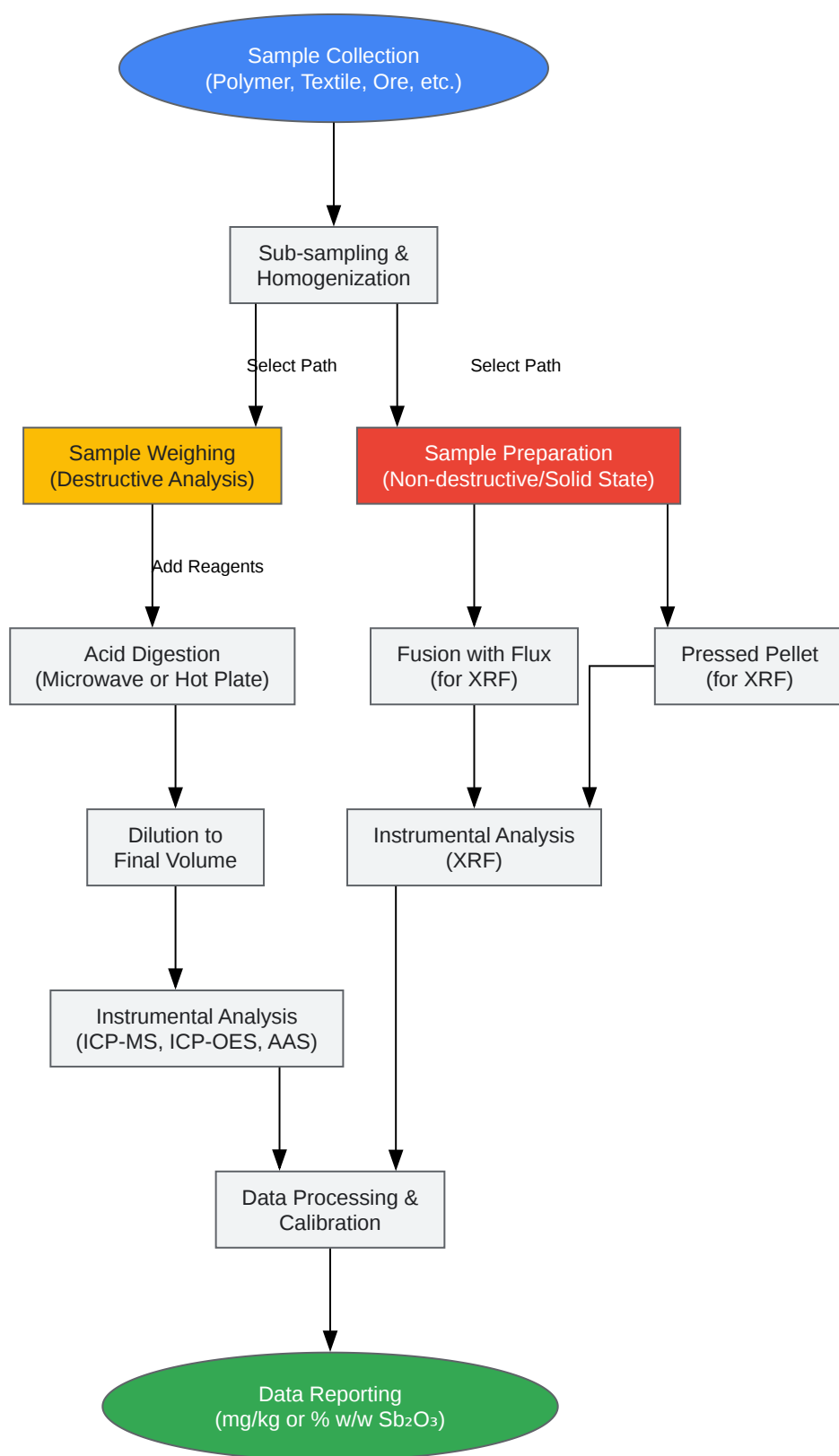
- Grind the ore sample to a fine powder (typically  $< 75 \mu\text{m}$ ).
- Accurately weigh approximately 0.5 - 1.0 g of the powdered sample and a pre-determined amount of flux (e.g., 5-10 g) into a platinum crucible. The sample-to-flux ratio is typically between 1:10 and 1:20.[\[11\]](#)[\[12\]](#)
- Add a release agent to prevent the glass bead from sticking to the mold. If analyzing sulfide ores, add an oxidizing agent and perform a pre-oxidation step at a lower temperature (e.g.,  $700^\circ\text{C}$ ) to prevent sulfur volatilization and damage to the crucible.[\[12\]](#)[\[13\]](#)
- Place the crucible in the fusion apparatus and heat to  $1000\text{-}1100^\circ\text{C}$  until the flux is molten and the sample is completely dissolved.[\[14\]](#) The mixture should be agitated during heating.

- Pour the molten mixture into a platinum mold and allow it to cool, forming a homogeneous glass bead.

#### C. Instrumental Analysis (XRF):

- Calibrate the XRF spectrometer using certified reference materials (CRMs) or synthetic standards prepared in the same manner as the samples.
- Place the prepared fused bead into the spectrometer's sample holder.
- Analyze the sample under the pre-calibrated conditions for antimony and other elements of interest. The instrument measures the intensity of the characteristic X-rays emitted by antimony atoms.
- The software uses the calibration curves to convert the measured intensities into elemental concentrations, automatically correcting for matrix effects using theoretical alpha coefficients.  
[13] The results are typically reported as weight percent (% w/w) of Sb or Sb<sub>2</sub>O<sub>3</sub>.

## Visualizations



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Caption: General workflow for the quantification of antimony trioxide in materials.



Disclaimer: These protocols are intended as a general guide. Users should validate all methods according to their specific instrumentation, sample matrix, and regulatory requirements, following guidelines such as those from AOAC or ICH where applicable.[18][21]

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